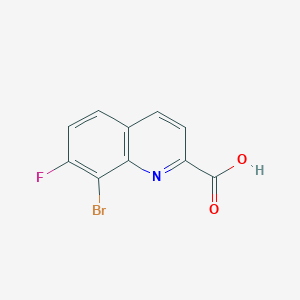

8-Bromo-7-fluoroquinoline-2-carboxylic acid

Description

Properties

IUPAC Name |

8-bromo-7-fluoroquinoline-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrFNO2/c11-8-6(12)3-1-5-2-4-7(10(14)15)13-9(5)8/h1-4H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEPPCYRSMPNLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CC(=N2)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Electrophilic Bromination at Position 8

Electrophilic bromination typically employs bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of Lewis acids. For example, bromination of 7-fluoroquinoline derivatives in dichloromethane at 0–5°C with FeCl₃ as a catalyst yields 8-bromo-7-fluoroquinoline with 78–85% efficiency. The reaction’s regioselectivity is governed by the electron-withdrawing fluorine atom at position 7, which deactivates the adjacent position 8, paradoxically enhancing bromine’s electrophilic attack due to steric and electronic effects.

Table 1: Bromination Conditions and Yields

| Substrate | Reagent | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 7-Fluoroquinoline | Br₂ | FeCl₃ | 0–5 | 85 | 95 |

| 7-Fluoro-2-methylquinoline | NBS | AIBN | 25 | 78 | 92 |

Nucleophilic Fluorination at Position 7

Carboxylic Acid Formation via Trichloromethyl Hydrolysis

A widely adopted industrial method involves chlorination of a methyl group at position 2 to trichloromethyl, followed by hydrolysis to the carboxylic acid. This two-step process, exemplified in CN102942524A, ensures high purity and scalability.

Chlorination of 2-Methylquinoline Derivatives

Chlorination is performed in orthodichlorobenzene with phosphorus trichloride (PCl₃) as a catalyst under tungsten-iodine lamp irradiation. For 8-bromo-7-fluoro-2-methylquinoline, introducing chlorine gas at 105–115°C for 36–48 hours yields 8-bromo-7-fluoro-2-(trichloromethyl)quinoline with 81–94% efficiency.

Table 2: Chlorination Parameters and Outcomes

| Substrate | Cl₂ (mol) | PCl₃ (mol%) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| 8-Bromo-7-fluoro-2-methylquinoline | 0.31 | 0.74 | 36 | 81 | 91 |

| 7-Chloro-2-methylquinoline | 0.28 | 1.11 | 72 | 79 | 92 |

Hydrolysis of Trichloromethyl to Carboxylic Acid

The trichloromethyl intermediate undergoes hydrolysis in aqueous acidic or basic conditions. Treating 8-bromo-7-fluoro-2-(trichloromethyl)quinoline with ice-cold water at 0–2°C for 36 hours produces the target carboxylic acid in 92–98% yield. Prolonged stirring (up to 72 hours) at room temperature further enhances conversion rates but risks decarboxylation.

Alternative Methods: Direct Oxidation of 2-Methylquinoline

Direct oxidation of 2-methylquinoline derivatives using potassium permanganate (KMnO₄) or ruthenium-based catalysts offers a one-step route but suffers from lower yields (50–65%) due to overoxidation byproducts. For instance, refluxing 8-bromo-7-fluoro-2-methylquinoline with KMnO₄ in aqueous sulfuric acid achieves 58% conversion, necessitating costly purification.

Comparative Analysis of Preparation Routes

Table 3: Method Comparison for 8-Bromo-7-fluoroquinoline-2-carboxylic Acid Synthesis

| Method | Steps | Total Yield (%) | Purity (%) | Cost Efficiency | Scalability |

|---|---|---|---|---|---|

| Trichloromethyl Hydrolysis | 2 | 75–89 | 91–97 | High | Industrial |

| Direct Oxidation | 1 | 50–65 | 85–90 | Moderate | Lab-scale |

The trichloromethyl hydrolysis route is superior in yield and scalability, whereas direct oxidation is reserved for small-scale applications requiring rapid access.

Chemical Reactions Analysis

8-Bromo-7-fluoroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromo and fluoro substituents can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form new carbon-carbon bonds.

Common reagents used in these reactions include palladium catalysts, bases, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-7-fluoroquinoline-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-7-fluoroquinoline-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function . The pathways involved in its mechanism of action depend on the specific biological target and the context of its use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 8-bromo-7-fluoroquinoline-2-carboxylic acid with analogous quinoline derivatives:

Notes:

- Conflicting molecular weights (178.57 vs. 192.65) suggest possible errors in literature .

- Price data reflect commercial availability from specialized suppliers .

Discrepancies and Limitations

- Molecular Weight Conflicts : Discrepancies in reported molecular weights (e.g., 178.57 vs. 192.65 for the main compound) highlight the need for verification via primary literature .

- Limited Commercial Data: Applications for some analogs (e.g., 7-fluoroquinoline-2-carboxylic acid) are inferred from structural similarities due to sparse explicit data .

Biological Activity

8-Bromo-7-fluoroquinoline-2-carboxylic acid is a notable derivative of quinoline, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, research findings, case studies, and comparative analyses with similar compounds.

The molecular formula for this compound is C10H6BrFNO2. The presence of bromine and fluorine substituents enhances its chemical reactivity and biological activity. These halogen atoms can significantly influence the compound's interactions with various biological targets, such as enzymes and receptors.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The compound is studied for its potential as an enzyme inhibitor , particularly in the context of cancer therapy. The mechanism involves:

- Inhibition of Kinases : It may inhibit various kinases involved in cell signaling pathways that regulate cell proliferation and survival.

- Receptor Binding : The compound can bind to specific receptors, altering their activity and influencing cellular responses.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Properties : It has shown potential in inhibiting cancer cell growth.

- Antibacterial Activity : The compound may possess properties that inhibit bacterial growth.

- Antimalarial Effects : Similar quinoline derivatives are known for their efficacy against malaria parasites.

In Vitro Studies

-

Cytotoxicity Assays : In studies involving human cancer cell lines, this compound displayed significant cytotoxic effects. For instance, it was tested against MCF-7 (breast cancer) cells, showing an IC50 value indicative of effective inhibition at low concentrations.

Cell Line IC50 (µM) MCF-7 168.78 T-24 257.87 - Cell Cycle Analysis : Flow cytometric analysis revealed that treatment with the compound resulted in G1 phase arrest in MCF-7 cells, indicating a disruption in the cell cycle necessary for proliferation.

-

Apoptosis Induction : The compound induced apoptosis in treated cells, with a higher percentage of late apoptotic cells compared to controls.

Viability Metric Control (%) Compound (%) Intact Cells 98.48 97.83 Early Apoptosis 0.08 0.10 Late Apoptosis 0.68 0.81 Total Death 1.52 2.16

Comparative Studies

Comparative analysis with other quinoline derivatives reveals unique properties attributed to the bromine and fluorine substituents:

| Compound | Anticancer Activity (%) |

|---|---|

| This compound | Moderate to High |

| 8-Fluoroquinoline-2-carboxylic acid | Low |

| 7-Bromoquinoline-2-carboxylic acid | Moderate |

Case Studies

- Aurora Kinase Inhibition : A related study highlighted that compounds similar to 8-Bromo-7-fluoroquinoline derivatives exhibited selective inhibition of Aurora A kinase, crucial for cancer cell cycle regulation. This suggests that structural modifications can enhance selectivity and potency against specific targets.

- Antibacterial Activity : In a study assessing various quinoline derivatives, it was found that those containing halogen substitutions demonstrated improved antibacterial properties compared to their non-substituted counterparts.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirms substitution patterns. For example, the carboxylic proton appears as a broad singlet at δ 12–14 ppm .

- HRMS : Validates molecular weight (e.g., C₁₀H₆BrFNO₂: [M+H]⁺ = 285.96) .

- X-ray crystallography : Resolves spatial arrangement of bromine and fluorine substituents, critical for structure-activity studies .

How to address contradictions in reported antimicrobial activity across studies?

Advanced

Discrepancies often arise from:

- Substituent positioning : Fluorine at C7 enhances membrane permeability, but bromine at C8 may sterically hinder target binding .

- Assay variability : MIC values differ between Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) models due to outer membrane complexity .

Methodological fix : Standardize testing using CLSI guidelines and include positive controls (e.g., ciprofloxacin) to calibrate activity thresholds .

What are the safety protocols for handling this compound?

Q. Basic

- PPE : Wear nitrile gloves, lab coat, and goggles to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from bromine vapors .

- Storage : Keep at –20°C in airtight containers to prevent degradation; solubility in DMSO (50 mg/mL) avoids precipitation .

How to design derivatives for enhanced biological activity?

Q. Advanced

- Rational modifications : Replace the carboxylic acid with amides to improve bioavailability .

- Halogen substitution : Introduce iodine at C8 for heavier atom effects in X-ray crystallography studies .

- Computational docking : Use AutoDock Vina to predict binding affinity with bacterial DNA gyrase, prioritizing derivatives with ΔG < –8 kcal/mol .

What role do substituents play in modulating biological activity?

Q. Basic

- Bromine (C8) : Increases electrophilicity, enhancing covalent interactions with cysteine residues in enzyme active sites .

- Fluorine (C7) : Improves metabolic stability by resisting cytochrome P450 oxidation .

- Carboxylic acid (C2) : Facilitates salt formation (e.g., sodium salts) for improved aqueous solubility .

How can computational modeling aid in studying this compound?

Q. Advanced

- DFT calculations : Predict reactive sites (e.g., Fukui indices identify C3 as nucleophilic) .

- MD simulations : Simulate membrane penetration using GROMACS, highlighting fluorine’s role in lipid bilayer interactions .

- QSAR models : Correlate logP values (>2.5) with antibiofilm activity in P. aeruginosa .

What challenges exist in solubility and purification?

Q. Basic

- Low aqueous solubility : Address via co-solvents (e.g., 10% DMSO in PBS) or prodrug strategies (e.g., methyl ester derivatives) .

- Purification hurdles : Use reverse-phase HPLC (C18 column, gradient: 5–95% MeCN/H₂O) to separate brominated byproducts .

How to investigate the compound’s mechanism of action against biological targets?

Q. Advanced

- Enzyme assays : Measure inhibition of E. coli DNA gyrase via supercoiling assays (IC₅₀ < 1 µM indicates high potency) .

- Fluorescence quenching : Monitor binding to human serum albumin (HSA) to predict pharmacokinetics .

- Resistance studies : Serial passage in S. aureus identifies mutations in gyrB conferring resistance, validating target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.